Jak1/tyk2-IN-4

Description

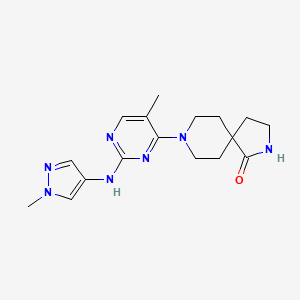

Structure

3D Structure

Properties

Molecular Formula |

C17H23N7O |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22) |

InChI Key |

DPSAEIZXTBZMML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C |

Origin of Product |

United States |

Preclinical Pharmacodynamics and Selectivity Profile of Jak1/tyk2 in 4

Enzymatic Inhibition Potency of JAK1/TYK2-IN-4 Against JAK1 and TYK2

This compound has been identified as a potent dual inhibitor of JAK1 and TYK2. In enzymatic assays, this small molecule, also referred to in scientific literature as compound 18, demonstrated significant inhibitory activity against both kinases. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 39 nM for JAK1 and 21 nM for TYK2. nih.gov This potent enzymatic inhibition forms the basis of its mechanism of action in modulating cytokine-driven signaling pathways.

| Target Kinase | IC50 (nM) |

|---|---|

| JAK1 | 39 |

| TYK2 | 21 |

Cellular Pathway Modulation by this compound

The therapeutic potential of this compound is underscored by its ability to modulate key cellular signaling pathways downstream of JAK1 and TYK2 activation. In vitro studies have shown that the compound effectively inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for relaying signals from the cytokine receptor to the nucleus. nih.gov

Inhibition of IFN-α Signaling

Type I interferons, such as IFN-α, signal through a receptor complex associated with JAK1 and TYK2. This signaling is critical in antiviral responses but is also implicated in the pathophysiology of certain autoimmune diseases. Research on dual JAK1/TYK2 inhibitors suggests that compounds like this compound are effective in blocking this pathway, making them suitable for investigation in diseases with significant interferon involvement. nih.gov

Impact on IL-12 and IL-23 Mediated Responses

The cytokines IL-12 and IL-23 are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, both of which are key players in various autoimmune and inflammatory conditions. The signaling of both IL-12 and IL-23 is dependent on the JAK1/TYK2 pathway. The potent inhibition of JAK1 and TYK2 by this compound suggests its utility in diseases where the IL-12/IL-23 axis is a primary driver of pathology. nih.gov

Effects on IL-6 and Other Cytokine Pathways

While the primary targets of this compound are JAK1 and TYK2, the inhibition of JAK1 also affects the signaling of other pro-inflammatory cytokines, such as IL-6, which utilizes a receptor associated with JAK1. The ability of dual JAK1/TYK2 inhibitors to dose-dependently inhibit cytokine-induced STAT phosphorylation indicates a broad modulatory effect on inflammatory cytokine pathways. nih.gov

Specificity and Selectivity Analysis of this compound

A critical aspect of the preclinical profile of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. The development of more selective JAK inhibitors is a key strategy to improve the benefit-risk profile.

Comparative Inhibition Against JAK2 and JAK3

This compound has demonstrated a favorable selectivity profile. Studies have shown that it possesses a 10-fold selectivity for JAK1 and TYK2 over the other members of the JAK family, JAK2 and JAK3. nih.gov This selectivity is significant, as the inhibition of JAK2 is associated with hematological side effects, while the inhibition of JAK3 can impact lymphocyte function. By preferentially targeting JAK1 and TYK2, this compound is designed to maximize therapeutic efficacy in autoimmune and inflammatory diseases while minimizing the potential for mechanism-based adverse events associated with the inhibition of other JAK isoforms.

| Kinase | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Selectivity vs. TYK2 (Fold) |

|---|---|---|---|

| JAK1 | 39 | - | ~0.5 |

| TYK2 | 21 | ~1.9 | - |

| JAK2 | >210 | >5.4 | >10 |

| JAK3 | >210 | >5.4 | >10 |

Note: The IC50 values for JAK2 and JAK3 are extrapolated based on the reported 10-fold selectivity over TYK2.

Strategic Advantages of Dual JAK1/TYK2 Inhibition over Pan-JAK Inhibition

Targeting the JAK pathway has proven effective for treating various autoimmune diseases. acs.org However, the initial development of pan-JAK inhibitors, which block multiple JAK family members with low selectivity, raised concerns about potential side effects. nih.gov The strategic development of more selective inhibitors, such as dual JAK1/TYK2 inhibitors, aims to optimize the benefit-risk profile. acs.orgresearchgate.net

The primary advantage of dual JAK1/TYK2 inhibition lies in its targeted immunomodulation. This approach is designed to block key pro-inflammatory cytokine pathways implicated in autoimmune diseases while sparing other essential biological pathways. researchgate.nethcplive.com

Targeted Efficacy : JAK1 is a crucial component for the signaling of numerous pro-inflammatory cytokines. nih.govdermatologytimes.com TYK2 is specifically involved in the signaling of IL-12, IL-23, and type I interferons, which are central to the pathogenesis of diseases like psoriasis and psoriatic arthritis. hcplive.compatsnap.com By inhibiting both, a broader range of key pathogenic pathways can be blocked compared to inhibiting JAK1 alone, potentially leading to greater efficacy. researchgate.net

Avoidance of JAK2-Related Hematologic Effects : JAK2 homodimers are critical for signaling hematopoietic cytokines, including erythropoietin (EPO) and thrombopoietin. nih.gov Inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia. researchgate.net A dual inhibitor with high selectivity against JAK2 can mitigate these risks, offering a significant safety advantage over non-selective or pan-JAK inhibitors. acs.orgresearchgate.net

Sparing JAK3 Function : JAK3 pairs exclusively with JAK1 to transduce signals for cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.govoup.com These cytokines are vital for the development, growth, and survival of lymphocytes. oup.com Genetic deficiencies in JAK3 result in severe combined immunodeficiency (SCID). oup.com By avoiding significant inhibition of JAK3, dual JAK1/TYK2 inhibitors may reduce the risk of broad immunosuppression and associated infections. researchgate.net

Therefore, the dual inhibition of JAK1 and TYK2 represents a refined strategy to maximize therapeutic impact on inflammatory processes while minimizing off-target effects on hematopoiesis and lymphocyte function. acs.orgresearchgate.net

Implications of Selectivity for Immune Function Modulation

The selectivity of a JAK inhibitor directly influences its effect on the immune system. By precisely targeting JAK1 and TYK2, it is possible to fine-tune the immune response, suppressing pathological inflammation while preserving necessary immune functions. bmj.comkarger.com

The inhibition of JAK1 and TYK2 effectively blocks the signaling of specific sets of cytokines:

Type I Interferons (IFN-α/β) : These cytokines signal through a receptor associated with JAK1 and TYK2. acs.orgoup.com They are key drivers of innate immunity and are implicated in the pathology of diseases like systemic lupus erythematosus (SLE). bmj.com Selective inhibition of this pathway is a primary goal for treating such conditions.

IL-12 and IL-23 Pathways : TYK2, in partnership with JAK2, is essential for mediating signals from IL-12 and IL-23. nih.govoup.com These cytokines are fundamental to the differentiation and function of Th1 and Th17 cells, respectively, which are critical drivers of inflammation in numerous autoimmune diseases, including psoriasis, Crohn's disease, and rheumatoid arthritis. hcplive.comoup.com

IL-10 Family Cytokines : The anti-inflammatory cytokine IL-10 also signals via the JAK1/TYK2 pathway. acs.orgnih.gov

A key implication of this selective profile is the potential to preserve signaling through other JAK-dependent pathways that are important for immune homeostasis. For instance, selective TYK2 inhibitors have been shown to inhibit IL-12 and IFNα signaling without affecting the IL-2 signaling pathway, which is dependent on JAK1/JAK3. bmj.combmj.com The preservation of IL-2 signaling is important for the function and differentiation of regulatory T cells (Treg cells), which play a crucial role in maintaining immune tolerance and preventing autoimmunity. bmj.combmj.com This contrasts with broader JAK inhibitors that may suppress Treg function by blocking IL-2 signals. bmj.com

By selectively blocking TYK2, inhibitors can modulate the immune imbalance by suppressing pathogenic T-cell differentiation (e.g., Th1) while maintaining the function of regulatory immune cells. bmj.combmj.com This allows for a more nuanced modulation of the immune system than what is achievable with pan-JAK inhibitors, potentially leading to a better balance of efficacy and safety. hcplive.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Baricitinib (B560044) |

| Brepocitinib (B610002) (PF-06700841) |

| Deucravacitinib (B606291) |

| Filgotinib |

| Ritlecitinib |

| Ruxolitinib (B1666119) |

| Tofacitinib (B832) |

Molecular Mechanisms of Jak1/tyk2 in 4 Action

Binding Modes and Interactions within the Kinase Domain

The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, is characterized by a unique structure that includes a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). nih.govmdpi.com The mode of inhibition, whether targeting the active JH1 domain or the regulatory JH2 domain, defines the inhibitor's selectivity and functional consequences. nih.gov

JAK1/TYK2-IN-4 functions as a Type I, or orthosteric, inhibitor. This classification signifies that it directly competes with adenosine (B11128) triphosphate (ATP) for binding within the catalytic cleft of the JH1 kinase domain. researchgate.netvulcanchem.com The structural conservation of the ATP-binding site across the JAK family presents a challenge for developing highly selective inhibitors. portlandpress.com However, specific interactions can afford a degree of selectivity. For instance, a related dual JAK1/TYK2 inhibitor, brepocitinib (B610002), also an orthosteric inhibitor, achieves its selectivity through specific contacts within the ATP-binding pocket. researchgate.net The binding of orthosteric inhibitors like this compound physically obstructs the active site, preventing the phosphorylation of the kinase itself and its downstream substrates. nih.gov

The mechanism of this compound contrasts sharply with that of allosteric inhibitors, which target the JH2 pseudokinase domain. nih.govbiorxiv.org The JH2 domain, while lacking significant catalytic activity, plays a crucial autoinhibitory role by interacting with and constraining the JH1 domain in an inactive state. portlandpress.compnas.org

A prime example of a JH2 inhibitor is deucravacitinib (B606291), a highly selective TYK2 inhibitor. nih.govpatsnap.com Deucravacitinib binds to the ATP-binding site within the JH2 domain, which is structurally distinct from the JH1 domain and differs more significantly between JAK family members. biorxiv.orglearnabouttyk2.com This binding stabilizes the autoinhibitory conformation of TYK2, effectively "locking" the JH1 domain in an inactive state without directly competing with ATP in the active site. nih.govpatsnap.com This allosteric mechanism provides for much greater selectivity compared to many orthosteric inhibitors. mdpi.com In contrast, this compound's action is direct, competitive, and occurs at the catalytically active JH1 domain.

Conformational Changes Induced by this compound Binding

The binding of an orthosteric inhibitor like this compound to the JH1 domain stabilizes the kinase in an inactive conformation. Kinase activation typically requires the adoption of an "open" active conformation, particularly involving the activation loop. By occupying the ATP-binding cleft, the inhibitor prevents the conformational shifts necessary for catalysis. This is distinct from allosteric JH2 inhibitors, which induce conformational changes that enhance the natural autoinhibitory interaction between the JH2 and JH1 domains. pnas.orgbiorxiv.org

Impact on JAK Autophosphorylation and Transphosphorylation

Cytokine-induced receptor dimerization brings two JAK molecules into close proximity, enabling them to phosphorylate each other in a process called transphosphorylation. openaccessjournals.comnih.gov This initial phosphorylation event, typically on tyrosine residues within the activation loop of the JH1 domain, is essential for full kinase activation. nih.govnih.gov

By blocking the ATP-binding site, this compound directly prevents this crucial first step. The kinase is unable to bind ATP and therefore cannot transfer the gamma-phosphate group. This inhibits both the initial trans-autophosphorylation between JAK partners and the subsequent phosphorylation of the associated cytokine receptor chains. nih.govnih.gov Studies on other JAK inhibitors have confirmed that disrupting this process is the primary mode of action; for example, mutations that render JAK1 catalytically inactive prevent the phosphorylation of its partner JAKs. biorxiv.org

Downstream Effects on STAT Activation and Phosphorylation

The primary downstream targets of activated JAKs are the Signal Transducer and Activator of Transcription (STAT) proteins. acs.org Once JAKs are activated, they phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. nih.gov The recruited STATs are then themselves phosphorylated by the JAKs. jdermis.com This phosphorylation is a critical step, as it allows the STATs to dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. frontiersin.orgresearchgate.net

This compound effectively short-circuits this entire cascade. By preventing JAK activation, it consequently blocks the phosphorylation of STATs. Different cytokine pathways utilize specific JAK-STAT pairings. For example, Type I interferons (IFN-α/β) signal through a JAK1/TYK2 heterodimer to activate STAT1 and STAT2. learnabouttyk2.comfrontiersin.org The IL-12 and IL-23 pathways, critical in many autoimmune diseases, signal through a JAK2/TYK2 pair to activate STAT3 and STAT4. learnabouttyk2.commdpi.comnih.gov By inhibiting both JAK1 and TYK2, the compound can potently suppress signaling from these key cytokine families. For instance, data from whole-blood assays showed that a related compound could achieve 85% suppression of IFNα-induced STAT3 phosphorylation. vulcanchem.com

| Cytokine Family | Associated JAKs | Activated STATs | Effect of JAK1/TYK2 Inhibition |

|---|---|---|---|

| Type I IFN (IFN-α, IFN-β) | JAK1/TYK2 | STAT1, STAT2 | Strongly Inhibited |

| IL-10 Family (IL-10, IL-22) | JAK1/TYK2 | STAT1, STAT3, STAT5 | Strongly Inhibited |

| IL-12 Family (IL-12, IL-23) | JAK2/TYK2 | STAT3, STAT4 | Inhibited (via TYK2) |

| IL-6 Family (IL-6, Oncostatin M) | JAK1/JAK2/TYK2 | STAT1, STAT3 | Inhibited (via JAK1/TYK2) |

| γc-chain Family (IL-2, IL-4, IL-7) | JAK1/JAK3 | STAT1, STAT3, STAT5, STAT6 | Inhibited (via JAK1) |

Regulation of Pro-inflammatory Cytokine Expression

The ultimate consequence of inhibiting the JAK-STAT pathway is the altered transcription of target genes. Many of these genes encode pro-inflammatory cytokines, chemokines, and other mediators that drive autoimmune and inflammatory diseases. nih.govnih.gov For example, the IL-23/TYK2/STAT3 axis is crucial for the development and maintenance of pathogenic Th17 cells, which produce inflammatory cytokines like IL-17 and IL-22. mdpi.comnih.gov Similarly, IFN signaling via JAK1/TYK2 leads to the expression of numerous interferon-stimulated genes (ISGs) that have pro-inflammatory roles. nih.gov

Structure Activity Relationship Sar and Rational Design Strategies for Jak1/tyk2 Inhibitors

Computational Approaches in Inhibitor Design

Computational chemistry has become an indispensable tool in the rational design of kinase inhibitors. These methods provide deep insights into the molecular interactions between an inhibitor and its target, guiding the synthesis of more potent and selective compounds.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography. By visualizing the binding pocket, medicinal chemists can design inhibitors that form optimal interactions with key amino acid residues. For dual JAK1/TYK2 inhibitors, SBDD allows for the exploitation of subtle differences in the ATP-binding sites of the JAK isoforms. For instance, the design of compounds that interact with specific residues unique to JAK1 and TYK2 can enhance selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds. This approach is particularly useful in the optimization phase of drug discovery, where large numbers of virtual compounds can be screened to prioritize synthetic efforts. For dual JAK1/TYK2 inhibitors, QSAR models can help identify the key molecular descriptors that govern both potency and selectivity.

Free Energy Perturbation (FEP+) is a rigorous computational method used to predict the relative binding affinities of a series of ligands to a target protein. By simulating the transformation of one molecule into another, FEP+ can provide highly accurate predictions of changes in potency resulting from chemical modifications. This technique is invaluable for fine-tuning the structure of a lead compound to maximize its affinity for JAK1 and TYK2 while minimizing its interaction with JAK2 and JAK3.

Key Chemical Features and Pharmacophores for Dual JAK1/TYK2 Inhibition

The design of effective dual JAK1/TYK2 inhibitors hinges on the incorporation of specific chemical features that are recognized by the ATP-binding sites of these kinases. A common pharmacophore model for this class of inhibitors includes:

A heterocyclic scaffold: Often a pyrazolopyrimidine or a related bicyclic system that serves as the core of the molecule and typically forms hydrogen bonds with the hinge region of the kinase.

A hydrogen bond donor/acceptor network: Specific placement of nitrogen, oxygen, or other heteroatoms that can form crucial hydrogen bonds with key residues in the binding pocket, such as the backbone amide of a specific leucine (B10760876) residue in the hinge region.

Hydrophobic groups: Well-placed lipophilic moieties that can occupy hydrophobic pockets within the active site, contributing to binding affinity.

A solvent-exposed region: A part of the molecule that extends towards the solvent-exposed region of the binding site, where modifications can be made to fine-tune selectivity and physicochemical properties.

Optimization Strategies for Potency and Kinase Selectivity

The optimization of a lead compound into a clinical candidate involves a multi-parameter approach aimed at enhancing potency for the target kinases while simultaneously improving selectivity against off-target kinases and ensuring favorable drug-like properties.

Achieving selectivity against the closely related JAK2 isoform is a primary challenge in the development of dual JAK1/TYK2 inhibitors. This is crucial as JAK2 inhibition is associated with hematological side effects. Strategies to enhance this selectivity include:

Exploiting subtle amino acid differences: The ATP-binding sites of JAK1/TYK2 and JAK2, while highly similar, possess minor differences in their amino acid composition. For example, targeting a specific glycine (B1666218) residue in the "glycine-rich loop" of JAK1 that is replaced by a larger amino acid in JAK2 can introduce selectivity.

Targeting the ribose pocket: Modifications to the inhibitor that extend into the ribose-binding pocket can differentiate between the isoforms.

Conformational restriction: Introducing rigid structural elements into the inhibitor can lock it into a conformation that is favorable for binding to JAK1 and TYK2 but unfavorable for JAK2.

The development of compounds like PF-06700841 (Brepocitinib) illustrates these principles effectively. The table below showcases the biochemical potency and selectivity profile of this dual inhibitor. nih.gov

| Compound | JAK1 IC50 (nM) | TYK2 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | JAK2/JAK1 Selectivity | JAK3/JAK1 Selectivity |

| PF-06700841 | 17 | 23 | 77 | 6494 | 4.5 | 382 |

Another example is SAR-20347, which also demonstrates potent inhibition of JAK1 and TYK2 with selectivity over other JAK family members. nih.gov

| Compound | JAK1 Inhibition | TYK2 Inhibition | JAK2 Inhibition | JAK3 Inhibition |

| SAR-20347 | Potent | Potent | Selective over | Selective over |

These examples underscore the successful application of rational design principles to achieve the desired dual inhibitory profile with a margin of safety against JAK2.

Following a comprehensive search of scientific databases and literature, no specific chemical compound identified as “Jak1/tyk2-IN-4” could be located. The provided search results contain information on various dual inhibitors of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), such as PF-06700841 (Brepocitinib) and SAR-20347. However, none of the available resources explicitly reference a molecule with the designation "this compound".

Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” as per the provided instructions and outline. The strict adherence required to the specified compound name, coupled with the absence of any corresponding data in the public domain, prevents the creation of scientifically accurate content for the requested sections on Structure-Activity Relationship (SAR), molecular polarity, structural modifications, molecular dynamics, and ligand-protein interactions for this specific entity.

Mechanisms of Resistance to Jak1/tyk2 Inhibition

Adaptive Responses in JAK/STAT Signaling

One of the primary ways cancer cells and immune cells develop resistance to JAK1/TYK2 inhibition is by adaptively modifying the JAK/STAT signaling cascade itself to overcome the effects of the drug.

Hyperactivation of JAK/STAT Signaling Pathways

A key mechanism of resistance is the hyperactivation of the JAK/STAT pathway, which allows signaling to persist despite the presence of an inhibitor. In models of TYK2-rearranged acute lymphoblastic leukemia (ALL), prolonged exposure to a JAK/TYK2 inhibitor led to enhanced and persistent JAK/STAT signaling. nih.gov This functional adaptation serves as an escape mechanism from chronic inhibition. nih.gov Reactivation of JAK-STAT signaling can occur through the heterodimerization of activated JAK2 with other JAK family members like JAK1 and TYK2, which restores downstream signaling even without the acquisition of new mutations. nih.gov In some cases, non-responders to JAK inhibitors show higher baseline JAK-STAT activity in immune and stromal cells, suggesting that pre-existing pathway activation levels can determine therapeutic response. upc.es

Role of JAK1 Overexpression in Acquired Resistance

Acquired resistance can be driven by the overexpression of components of the signaling pathway. Studies have shown that sustained treatment of cancer cells with a JAK/TYK2 inhibitor can result in the overexpression of JAK1. nih.gov In other contexts, long-term culture of cells expressing JAK inhibitor-resistant mutants in the presence of the inhibitor led to an increase in the expression of the mutated JAK1 protein and RNA levels. nih.gov This increase in the target protein concentration can effectively raise the threshold needed for the inhibitor to be effective, thereby contributing to intrinsic resistance. nih.gov

Reversibility of Resistance Mechanisms Upon Inhibitor Withdrawal

An interesting feature of some adaptive resistance mechanisms is their reversibility. In instances where resistance is mediated by the hyperactivation of JAK/STAT signaling and JAK1 overexpression, the withdrawal of the inhibitor can lead to the re-sensitization of the cells to the drug. nih.govnih.gov This phenomenon has been observed in both cell line models and patient samples, where after a "drug holiday," sensitivity to the JAK inhibitor is restored. nih.gov This suggests that the resistance is an adaptive state maintained by drug pressure rather than a permanent genetic change. nih.govnih.gov

Activation of Alternative Signaling Pathways

When the primary JAK/STAT pathway is blocked, cells can compensate by activating alternative, parallel signaling pathways to maintain their pro-survival and proliferative signals.

Involvement of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its activation is a known mechanism of resistance to JAK inhibitors. Studies have shown that non-response to the JAK inhibitor tofacitinib (B832) in ulcerative colitis patients is associated with increased baseline activity of the NF-κB pathway. upc.esmdpi.com In some cellular models, exposure of macrophages to JAK inhibitors directly leads to the activation of NF-κB signaling. nih.govresearchgate.netnih.gov This, in turn, results in the increased expression of genes associated with therapeutic resistance. nih.govresearchgate.netaacrjournals.org There is significant crosstalk between the JAK/STAT and NF-κB pathways; cytokines can activate both, and inhibiting one can sometimes lead to compensatory upregulation of the other. nih.govnih.gov For example, inhibiting the NF-κB pathway has been shown to improve the efficacy of the JAK inhibitor ruxolitinib (B1666119) in reducing mammary tumor growth in vivo, highlighting the importance of this resistance mechanism. nih.govresearchgate.net

Contribution of Autocrine Cytokine Signaling Loops

Cells can establish autocrine or paracrine signaling loops to bypass the effects of JAK1/TYK2 inhibition. In this mechanism, the cells themselves produce cytokines that then act on their own receptors or on neighboring cells to activate survival pathways. For instance, an autocrine loop involving interferon (IFN) can activate JAK1/TYK2 signaling, leading to the production of chemokines that promote inflammation and cell recruitment. frontiersin.org

A notable example is the IL-10 signaling loop. In macrophages, autocrine IL-10 signaling via TYK2 and JAK1 can contribute to persistent inflammation in non-responders to JAK inhibitors. mdpi.com The inhibition of this anti-inflammatory IL-10 signal by a JAK inhibitor can paradoxically lead to the hyperactivation of macrophages in response to other stimuli, contributing to resistance. upc.es Similarly, in certain cancer cells, the establishment of multiple autocrine "cytokine/JAK/STAT3" loops involving cytokines like IL-6, IL-4, and IL-13 sustains signaling and contributes to a drug-resistant and immunosuppressive phenotype. plos.org The inhibition of these autocrine loops, for example through blocking IL-10R, can sensitize cancer cells to therapy. ashpublications.org

Role of Drug Transporters in Inhibitor Efflux

Janus kinase inhibitors (JAKinibs) represent a significant class of therapeutic agents used in the management of inflammatory diseases and cancers. researchgate.netnih.gov The efficacy of these inhibitors can be influenced by various factors, including their interaction with drug transporters. These transporters, which are membrane proteins, play a crucial role in controlling the concentration of drugs within cells. researchgate.netnih.gov

Research indicates that JAKinibs can interact with drug transporters in multiple ways: they can act as substrates, inhibitors, or even as regulators of the transporters' expression. researchgate.netnih.govinformahealthcare.com These interactions can theoretically lead to drug-drug interactions (DDIs), where the JAKinib may be the "perpetrator" affecting another drug's transport, or the "victim" whose own transport is affected. researchgate.netinformahealthcare.com Specifically, efflux transporters belonging to the ATP binding cassette (ABC) transporter superfamily are implicated in the resistance to some tyrosine kinase inhibitors. semanticscholar.org While the in vitro interactions between JAKinibs and transporters are established, the direct clinical significance of these interactions in terms of DDIs remains an area of ongoing investigation. researchgate.netnih.govinformahealthcare.com The role that drug transporters may play in modulating the intracellular concentration and therefore the effectiveness of JAKinibs in their target cells is a key issue of interest. researchgate.netnih.gov

JAK1/TYK2 Involvement in Cancer Drug Resistance Mechanisms

The Janus kinase (JAK) signaling pathway, particularly involving JAK1 and Tyrosine Kinase 2 (TYK2), is increasingly recognized for its role in the mechanisms of drug resistance in various cancers. plos.orgnih.gov Aberrant activation of this pathway can contribute to cell survival and proliferation, thereby diminishing the efficacy of chemotherapeutic agents.

Modulation of FGF-2-Mediated Cell Survival

A significant mechanism of drug resistance is induced by Fibroblast Growth Factor-2 (FGF-2) signaling. plos.orgnih.gov This pathway can trigger the formation of a multi-protein complex that enhances the production of anti-apoptotic proteins, protecting cancer cells from chemotherapy-induced death. plos.orgnih.gov

Recent studies have revealed a novel function for Janus kinases, including JAK1 and TYK2, as critical mediators of this FGF-2-induced drug resistance. plos.orgnih.gov Research in osteosarcoma cells has shown that FGF-2 can induce the phosphorylation of TYK2. plos.org This activation of TYK2 is essential for the full phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and for promoting cell survival in the presence of FGF-2. plos.org

Notably, silencing JAK1 or TYK2 through RNA interference (RNAi) has been shown to inhibit FGF-2-mediated proliferation and re-sensitize tumor cells to the killing effects of chemotherapy drugs like cisplatin. plos.orgresearchgate.net This role of JAK1 and TYK2 in promoting chemoresistance via the FGF-2 pathway appears to function independently of the canonical Signal Transducer and Activator of Transcription (STAT) proteins, which are the usual downstream targets of JAK signaling. plos.orgnih.govmdpi.com This suggests that JAK1 and TYK2 are important modulators of FGF-2-driven cell survival, and their inhibition could improve the effectiveness of cancer therapies. plos.orgnih.gov

Table 1: Role of JAKs in FGF-2-Mediated Drug Resistance

| JAK Family Member | Role in FGF-2 Signaling | Effect of Silencing on Drug Resistance | Reference |

|---|---|---|---|

| JAK1 | Required for FGF-2-mediated chemoprotection. | Inhibits FGF-2-mediated proliferation and sensitizes tumor cells to chemotherapy. | plos.orgnih.gov |

| TYK2 | Phosphorylated downstream of FGF-2; required for full ERK1/2 activation and cell survival. | Blocks the ability of FGF-2 to prevent cisplatin-induced apoptosis. | plos.orgresearchgate.net |

Influence on Anti-Apoptotic Protein Expression (e.g., BCL-2, MCL1)

The survival of cancer cells is often dependent on their ability to evade apoptosis, a process regulated by a balance of pro- and anti-apoptotic proteins. The B-cell lymphoma-2 (BCL-2) family of proteins, which includes anti-apoptotic members like BCL-2 and Myeloid Cell Leukemia 1 (MCL1), are central to this regulation. The JAK1/TYK2 pathway has been shown to directly influence the expression of these key survival proteins.

TYK2 is necessary for the induction of crucial anti-apoptotic proteins, including BCL-2 and MCL1, following FGF-2 signaling. plos.org In a variety of cancers, the overexpression or gain-of-function mutations of TYK2 result in the activation of STAT1 or STAT3, which in turn upregulates the expression of BCL-2 and MCL1. researchgate.netmdpi.com For instance, in T-cell acute lymphoblastic leukemia (T-ALL), TYK2 promotes cell survival downstream of IL-10 through a STAT1 and BCL2 signaling axis. mdpi.com

Furthermore, in anaplastic large cell lymphoma (ALCL), TYK2 is essential for cell survival by activating the expression of MCL1. nih.govresearchgate.net Studies have demonstrated that the genetic disruption of Tyk2 in mouse models of lymphoma leads to reduced expression of Mcl1. nih.govresearchgate.net Similarly, in human ALCL cell lines, activated TYK2 leads to STAT1 and STAT3 phosphorylation and subsequent MCL1 expression, which promotes aberrant cell survival. nih.gov Inhibition of TYK2 in these cells can induce apoptosis. nih.govresearchgate.net

Table 2: Effect of JAK1/TYK2 on Anti-Apoptotic Proteins

| Kinase | Associated Cancer Type | Effect on Anti-Apoptotic Proteins | Reference |

|---|---|---|---|

| TYK2 | Osteosarcoma (in response to FGF-2) | Necessary for the induction of BCL-2 and MCL1. | plos.org |

| TYK2 | Various Cancers | Overexpression/mutation leads to STAT1/STAT3 activation and upregulation of BCL-2 and MCL1. | researchgate.netmdpi.com |

| TYK2 | Anaplastic Large Cell Lymphoma (ALCL) | Required for cell survival through activation of MCL1 expression. | nih.govresearchgate.net |

| JAK2-STAT1 Axis | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Induces expression of BCL-2 and MCL-1. | researchgate.net |

Sensitization to Chemotherapy Through JAK1/TYK2 Inhibition

Given the role of the JAK1/TYK2 pathway in promoting cell survival and resistance, its inhibition presents a promising strategy to enhance the efficacy of conventional chemotherapy. plos.orgoaepublish.com Preclinical studies across various cancer models have demonstrated that targeting JAK1 and TYK2 can sensitize tumor cells to cytotoxic agents.

In osteosarcoma cells, the downregulation of JAK1 or TYK2 using RNAi was sufficient to block survival signals from FGF-2, leading to increased cell death in response to cisplatin. plos.orgnih.gov This highlights that the protective effect of the FGF-2 pathway is dependent on the presence of these kinases. plos.org

More broadly, the use of JAK inhibitors has been shown to sensitize various cancer cell lines and animal models to chemotherapy. oaepublish.com For example, the JAK1/2 inhibitor momelotinib (B1663569) increased the sensitivity of ovarian cancer models to chemotherapy. oaepublish.com In Ewing sarcoma, targeting JAK1 with a small molecule inhibitor sensitized the cancer cells to chemotherapy both in vitro and in vivo. nih.gov The mechanism often involves the downregulation of STAT activation and the subsequent decrease in the expression of genes that promote survival and resistance. oaepublish.com Therefore, inhibiting the kinase activity of JAK1 and TYK2 is a viable therapeutic approach to overcome drug resistance and improve patient outcomes in combination with standard chemotherapy regimens.

Table 3: Examples of Chemotherapy Sensitization by JAK/TYK2 Inhibition

| Inhibited Kinase(s) | Cancer Model | Chemotherapeutic Agent | Outcome | Reference |

|---|---|---|---|---|

| JAK1, TYK2 | U2OS Osteosarcoma Cells | Cisplatin | Silencing the kinases blocked FGF-2-mediated protection from cisplatin-induced apoptosis. | plos.orgresearchgate.net |

| JAK1/2 | Ovarian Cancer | Paclitaxel | Inhibition suppressed STAT3 activation and increased time to recurrence. | oaepublish.com |

| JAK1 | Ewing Sarcoma | Etoposide, Irinotecan | Inhibition sensitized cells to chemotherapy in vitro and in vivo. | nih.gov |

| JAK1/2/3 | Prostate Cancer Cells | Cisplatin | Combined inhibition decreased PD-L1 expression. | oaepublish.com |

Biomarker Discovery and Validation for Jak1/tyk2 Inhibitor Response

Identification of Molecular Markers for Disease Activity

The therapeutic effect of JAK1/TYK2 inhibitors is achieved by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. acs.org Consequently, the most direct molecular markers of drug activity are found within this signaling cascade.

Key molecular events that can serve as biomarkers include the phosphorylation status of STAT proteins downstream of specific cytokine receptors. For instance, Type I IFN signaling activates JAK1 and TYK2, leading to the phosphorylation of STAT1 and STAT2. nih.govqiagen.com Similarly, the IL-12 and IL-23 pathways, critical in many autoimmune diseases, signal through TYK2/JAK2 heterodimers to phosphorylate STAT4 and STAT3, respectively. learnabouttyk2.comnih.gov

Monitoring the levels of phosphorylated STATs (pSTATs) in patient-derived cells following stimulation with relevant cytokines can serve as a potent pharmacodynamic biomarker. A significant reduction in pSTAT levels post-treatment would indicate effective target engagement by the inhibitor. Furthermore, the expression of downstream cytokine-responsive genes, such as IFN-stimulated genes (ISGs), can also act as a reliable marker of pathway inhibition. nih.gov

Table 1: Molecular Markers Modulated by JAK1/TYK2 Inhibition

| Cytokine Pathway | Key Kinases | Downstream STAT | Potential Molecular Biomarker |

|---|---|---|---|

| Type I IFN (IFN-α/β) | JAK1, TYK2 | STAT1, STAT2 | Reduction in pSTAT1/pSTAT2 levels; Decreased expression of IFN-stimulated genes (ISGs) |

| IL-6 | JAK1, JAK2, TYK2 | STAT1, STAT3 | Reduction in pSTAT1/pSTAT3 levels |

| IL-12 | JAK2, TYK2 | STAT4 | Reduction in pSTAT4 levels; Decreased IFN-γ production |

| IL-23 | JAK2, TYK2 | STAT3 | Reduction in pSTAT3 levels; Decreased IL-17/IL-22 production |

Cellular Biomarkers in Immune Cell Subpopulations

The immunomodulatory effects of JAK1/TYK2 inhibition manifest through changes in the behavior and composition of various immune cell populations.

Impact on Lymphocyte Differentiation and Function

Dual JAK1/TYK2 inhibitors significantly influence the differentiation and function of T helper (Th) cells. By blocking IL-12 and IL-23 signaling, these inhibitors can suppress the differentiation of naive T cells into pro-inflammatory Th1 and Th17 lineages, respectively. nih.govnih.gov This is a critical mechanism in autoimmune conditions where these cell types are key pathogenic drivers.

Research indicates that selective TYK2 inhibitors can suppress Th1 and Th17 differentiation while preserving the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. researchgate.net This selective effect, which may be shared by dual JAK1/TYK2 inhibitors with high selectivity against JAK3, could be a key cellular biomarker of a balanced immunomodulatory response. researchgate.netbmj.com Therefore, measuring the ratio of Th1/Th17 cells to Treg cells in peripheral blood could serve as a biomarker for predicting therapeutic efficacy.

Correlation with Immune Cell Infiltration Profiles

In various inflammatory and malignant diseases, the extent and composition of immune cell infiltration into affected tissues are closely linked to disease activity and prognosis. Studies have shown that TYK2 expression is positively correlated with the abundance of infiltrating immune cells, including B cells, CD4+ T cells, CD8+ T cells, neutrophils, and dendritic cells in certain cancers. nih.govdovepress.com

By dampening the cytokine signals that promote immune cell recruitment and activation, dual JAK1/TYK2 inhibitors are expected to alter these infiltration profiles. A reduction in the density of pathogenic immune cells (e.g., Th17 cells) and an increase in regulatory cells within tissue biopsies could correlate with a positive clinical response.

Table 2: Cellular Biomarkers Associated with JAK1/TYK2 Inhibition

| Biomarker Category | Specific Marker | Expected Change with Inhibition | Rationale |

|---|---|---|---|

| Lymphocyte Subsets | Th1 Cell Population | Decrease | Inhibition of IL-12/STAT4 signaling nih.gov |

| Th17 Cell Population | Decrease | Inhibition of IL-23/STAT3 signaling nih.gov | |

| Regulatory T (Treg) Cells | Maintained or Increased | Potential for less impact on IL-2/JAK3/STAT5 signaling compared to pan-JAK inhibitors researchgate.netbmj.com | |

| Tissue Infiltrates | Pathogenic Immune Cells | Decrease | Reduced cytokine-mediated recruitment and activation nih.gov |

Genetic and Epigenetic Determinants of Response

The individual genetic and epigenetic landscape of a patient can significantly influence their response to targeted therapies.

Gene Expression Signatures Associated with Efficacy

Pre-treatment gene expression signatures in blood or tissue may predict a patient's response to a JAK1/TYK2 inhibitor. Patients with high expression of genes in the type I IFN, IL-12, or IL-23 pathways may exhibit a more robust response to inhibitors that target these specific cascades. Mendelian randomization studies have used genetic variants that proxy for TYK2 inhibition to link the pathway to a lower risk of a wide range of autoimmune diseases, including psoriasis and hypothyroidism, supporting the therapeutic concept. nih.gov Identifying a "JAK1/TYK2-high" signature in patients could be a powerful tool for patient stratification.

DNA Methylation Patterns and Prognostic Significance

Epigenetic modifications, such as DNA methylation, can regulate gene expression without altering the DNA sequence and have been implicated in the pathogenesis of both cancer and autoimmune diseases. nih.govfrontiersin.org Studies have identified significant associations between the methylation status of specific CpG islands in JAK family genes and clinical prognosis in certain cancers. dovepress.comtandfonline.com For example, hypermethylation of TYK2 has been observed in some tumor samples. tandfonline.com

It is plausible that the pre-treatment methylation status of JAK1, TYK2, or downstream target genes could serve as a prognostic biomarker for inhibitor response. For instance, epigenetic silencing of a negative regulator of the JAK-STAT pathway, such as SOCS1, could lead to pathway hyperactivity and potentially sensitize cells to JAK inhibition. nih.gov Investigating these epigenetic markers could uncover novel predictors of therapeutic success.

Predictive and Prognostic Biomarkers in Preclinical Disease Models

The development of dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitors, such as the compound class represented by Jak1/tyk2-IN-4, has necessitated the identification of biomarkers to predict and monitor therapeutic response in preclinical settings. These biomarkers are crucial for establishing proof-of-concept, understanding the mechanism of action, and translating findings from animal models to clinical applications. Research in various preclinical models of autoimmune and inflammatory diseases has focused on measuring changes in cytokines, chemokines, immune cell populations, and downstream signaling molecules following treatment with dual JAK1/TYK2 inhibitors.

In preclinical studies, predictive biomarkers are often pharmacodynamic markers that demonstrate the engagement of the drug with its target and the subsequent modulation of the targeted biological pathway. Prognostic biomarkers, which predict the course of a disease regardless of therapy, are less commonly the focus of inhibitor-specific preclinical studies, which are designed to assess treatment effects. The identified markers generally serve to predict or confirm the biological activity and potential efficacy of the inhibitor.

Preclinical investigations for the dual TYK2/JAK1 inhibitor SDC-1801 have been designed to explore biomarkers of autoimmune disease that could be predictive of clinical efficacy. ft.com Similarly, studies with the related compound SDC-1802 (formerly SAR-20351) in a spontaneous mouse model of systemic lupus erythematosus (SLE) demonstrated that treatment led to a reduction in disease-associated autoantibodies. bioworld.com The data also showed inhibition of cytokines pivotal in lupus pathogenesis, including interferon-alpha (IFN-α), interleukin-6 (IL-6), and IL-23. bioworld.com The suppression of IL-23 signaling is thought to contribute to the reduction in autoantibodies, as this pathway is involved in the differentiation of Th17 cells which are implicated in autoantibody production. bioworld.com

Further studies in a mouse model of experimental autoimmune encephalomyelitis (EAE), which serves as a model for multiple sclerosis, identified several proinflammatory markers that were elevated in the spinal cords of diseased animals. pnas.org These included cytokines IL-6 and IL-1β, and a panel of chemokines such as CXCL10 (also known as IP-10), IL-16, CCL2, CCL3, CCL4, and CXCL13. pnas.org The reduction of these inflammatory mediators upon treatment with a TYK2 inhibitor serves as a key indicator of the drug's therapeutic activity within the central nervous system.

The modulation of downstream signaling molecules is another critical area for biomarker discovery. As JAK inhibitors function by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, measuring the levels of phosphorylated STATs (pSTATs) provides a direct readout of target engagement. pnas.org For instance, the therapeutic efficacy of the selective JAK1 inhibitor LW402 in a rat model of arthritis was shown to correlate with the inhibition of pSTAT3 in white blood cells. nih.gov Dual JAK1/TYK2 inhibitors like Brepocitinib (B610002) (PF-06700841) are known to potently inhibit TYK2/JAK2 mediated IL-12/pSTAT4 and IL-23/pSTAT3 signaling. medchemexpress.com

The following tables summarize key biomarkers identified in preclinical studies of dual JAK1/TYK2 inhibitors across different disease models.

Table 1: Cytokine and Chemokine Biomarkers Modulated by Dual JAK1/TYK2 Inhibitors in Preclinical Models

| Biomarker | Disease Model | Compound | Finding | Reference(s) |

| IFN-α | Systemic Lupus Erythematosus (Mouse) | SDC-1802 | Inhibition of cytokine levels | bioworld.com |

| IL-6 | Systemic Lupus Erythematosus (Mouse) | SDC-1802 | Inhibition of cytokine levels | bioworld.com |

| IL-23 | Systemic Lupus Erythematosus (Mouse) | SDC-1802 | Inhibition of cytokine levels | bioworld.com |

| IL-6, IL-1β | Experimental Autoimmune Encephalomyelitis (Mouse) | TYK2 Inhibitor | Reduction in elevated cytokine levels in spinal cord tissue | pnas.org |

| CXCL10, IL-16, CCL2, CCL3, CCL4, CXCL13 | Experimental Autoimmune Encephalomyelitis (Mouse) | TYK2 Inhibitor | Reduction in elevated chemokine levels in spinal cord tissue | pnas.org |

| IFNγ | Cell Culture (Microglia/Macrophages) | Brepocitinib | Blockade of IFNγ-induced inhibition of myelin phagocytosis | researchgate.net |

Table 2: Cellular and Signaling Biomarkers Modulated by Dual JAK1/TYK2 Inhibitors in Preclinical Models

| Biomarker | Disease Model | Compound | Finding | Reference(s) |

| Autoantibodies | Systemic Lupus Erythematosus (Mouse) | SDC-1802 | Reduction in autoantibody levels | bioworld.com |

| pSTAT3 | Adjuvant-Induced Arthritis (Rat) | LW402 (JAK1 selective) | Inhibition of pSTAT3 in white blood cells correlated with efficacy | nih.gov |

| pSTAT4 | Human Whole Blood Assay | Brepocitinib | Potent inhibition of IL-12 induced pSTAT4 | medchemexpress.com |

| pSTAT3 | Human Whole Blood Assay | Brepocitinib | Potent inhibition of IL-23 induced pSTAT3 | medchemexpress.com |

These preclinical findings highlight a range of potential biomarkers that can predict the response to dual JAK1/TYK2 inhibitors. The consistent modulation of specific cytokine and chemokine pathways (e.g., IFN, IL-6, IL-23, CXCL10) and downstream signaling events (e.g., pSTAT phosphorylation) across different models of inflammatory disease underscores their utility as pharmacodynamic indicators of a compound's activity. These markers are instrumental in the preclinical development phase for demonstrating mechanism of action and guiding the design of future clinical trials.

Q & A

Q. What experimental assays are recommended for assessing Jak1/tyk2-IN-4 selectivity against related kinases?

Methodological Answer:

- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 μM concentration to compare IC50 values across JAK family members (JAK1, JAK2, JAK3, TYK2).

- Validate selectivity via Western blot for phospho-STAT isoforms in cell lines treated with this compound.

- Include positive controls (e.g., tofacitinib for JAK1, deucravacitinib for TYK2) to benchmark activity. Ensure reproducibility by repeating assays in triplicate across independent experiments.

Q. How should researchers design dose-response studies to evaluate this compound efficacy in cytokine-driven models?

Methodological Answer:

- Establish a logarithmic dilution series (e.g., 0.1 nM–10 μM) to capture full dose-response curves.

- Use primary human peripheral blood mononuclear cells (PBMCs) stimulated with IL-23 or IFN-α to model JAK-STAT signaling.

- Measure cytokine suppression via ELISA (e.g., IL-17, IFN-γ) and normalize data to vehicle controls. Apply nonlinear regression models (e.g., GraphPad Prism) to calculate EC50.

Q. What in vitro models are optimal for initial validation of this compound mechanism of action?

Methodological Answer:

- Utilize CRISPR-edited cell lines with JAK1 or TYK2 knockouts to confirm target specificity.

- Pair with luciferase reporter assays (e.g., STAT-responsive elements) to quantify pathway inhibition.

- Cross-validate findings using RNA sequencing to identify downstream gene expression changes (e.g., SOCS3, IRF1).

Advanced Research Questions

Q. How can researchers optimize this compound dosing schedules in preclinical autoimmune models to mitigate off-target effects?

Methodological Answer:

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine collagen-induced arthritis (CIA) models. Measure plasma half-life and tissue distribution via LC-MS/MS.

- Use Bayesian optimization to predict optimal dosing intervals that maintain trough concentrations above IC90.

- Monitor off-target effects via serum metabolomics and histopathology of liver/kidney tissues.

Q. What strategies resolve contradictions in this compound efficacy data across different inflammatory models?

Methodological Answer:

- Perform systematic review of model parameters (e.g., cytokine milieu, genetic background of animal strains) to identify confounding variables.

- Apply meta-analysis with random-effects models to aggregate data across studies, adjusting for heterogeneity.

- Validate hypotheses using patient-derived organoids or 3D co-culture systems to recapitulate human disease microenvironments.

Q. How should researchers integrate multi-omics data to elucidate this compound’s impact on non-canonical JAK-STAT pathways?

Methodological Answer:

- Combine phosphoproteomics (e.g., mass spectrometry) with single-cell RNA-seq to map signaling crosstalk (e.g., MAPK, NF-κB).

- Use network pharmacology tools (e.g., Cytoscape) to identify hub nodes affected by this compound.

- Validate computationally predicted interactions via kinase activity assays and ChIP-seq for transcription factor binding.

Q. What statistical approaches are critical for analyzing time-dependent this compound effects in longitudinal studies?

Methodological Answer:

- Employ mixed-effects models to account for inter-individual variability and missing data.

- Apply time-series clustering to subgroup responders/non-responders based on dynamic biomarker trajectories (e.g., CRP, IL-6).

- Use simulation-based power analysis to determine cohort sizes required for detecting clinically relevant effect sizes.

Methodological Guidelines for Data Reporting

- Reproducibility : Document full experimental conditions (e.g., cell passage number, serum lot, instrument calibration) in supplemental materials.

- Data Contradictions : Use PRISMA frameworks to transparently report discrepancies and conduct sensitivity analyses.

- Ethical Compliance : Align animal studies with ARRIVE guidelines; disclose all conflicts of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.